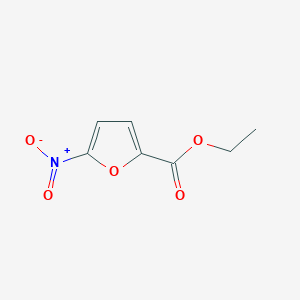

Ethyl 5-nitro-2-furoate

Description

Ethyl 5-nitro-2-furoate (CAS 943-37-3) is a nitro-substituted furan derivative with the molecular formula C₇H₇NO₅ and a molecular weight of 185.14 g/mol . It is widely used as a synthetic intermediate in organic chemistry and pharmaceutical research. The compound is commercially available with a purity of ≥98% and is listed by suppliers such as Georganics Ltd. and Santa Cruz Biotechnology . Its structure consists of a nitro group at the 5-position of the furan ring and an ethyl ester moiety at the 2-position, which influences its reactivity and solubility in organic solvents like DMSO .

Propriétés

IUPAC Name |

ethyl 5-nitrofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNXLAQKIHVFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241409 | |

| Record name | 2-Furoic acid, 5-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-37-3 | |

| Record name | Ethyl 5-nitro-2-furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furoic acid, 5-nitro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 943-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 943-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furoic acid, 5-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-nitro-2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Acid Hydrolysis of Biomass to Furfural

The industrial synthesis of ethyl 5-nitro-2-furoate begins with the conversion of lignocellulosic biomass into furfural, a key precursor. Corn cobs, bagasse, and rice husks are treated with sulfuric acid (4–6 wt%) at 150–170°C under pressurized conditions, hydrolyzing hemicellulose into pentoses, which cyclodehydrate to form furfural . Post-hydrolysis, the crude furfural is purified via vacuum distillation, achieving 99.0–99.5% purity by controlling tower temperatures at 100–103°C and pressures of 80–95 kPa .

Table 1: Furfural Production Parameters from Biomass

| Biomass Source | Acid Concentration | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Corn cob | 5 wt% H₂SO₄ | 160 | 78 | 99.2 |

| Rice husk | 4.5 wt% H₂SO₄ | 155 | 72 | 99.0 |

| Bagasse | 6 wt% H₂SO₄ | 170 | 81 | 99.5 |

Catalytic Oxidation of Furfural to Furoic Acid

Furfural undergoes oxidation to 2-furoic acid using a copper-silver-cerium (Cu-Ag-Ce) composite catalyst. The process involves bubbling oxygen through a furfural solution at 60°C for 4–6 hours, with the catalyst composition critically influencing yield and selectivity . A catalyst blend of 80–90% CuO, 3–5% Ag₂O, and 7–15% CeO₂ achieves 94.3–95.8% furoic acid purity after crystallization and washing .

Mechanistic Insight : The CeO₂ component enhances oxygen activation, while Ag₂O promotes electron transfer, minimizing over-oxidation to CO₂. Reaction kinetics follow a pseudo-first-order model with an activation energy of 45 kJ/mol .

Nitration of 2-Furoic Acid to 5-Nitro-2-Furoic Acid

Nitration introduces the nitro group at the 5-position of the furan ring. Industrial methods employ nitric acid (65–70%) in acetic anhydride at −7°C to 0°C, yielding 5-nitro-2-furoic acid with 85–90% conversion . The Kyoto University protocol (Table 2) demonstrates that electron-withdrawing groups (e.g., −COOH) direct nitration to the 5-position via electrophilic aromatic substitution .

Table 2: Nitration Outcomes for 2-Substituted Furan Derivatives

| Substituent (R) | Nitrating Agent | Temp (°C) | Yield (%) |

|---|---|---|---|

| −COOH | HNO₃/Ac₂O | −7 | 56 |

| −CH₃ | HNO₃ (fuming)/H₂SO₄ | 25 | 42 |

| −Br | HNO₃/Ac₂O | 0 | 38 |

Note: Yields drop sharply for substrates with strong meta-directing groups (e.g., −NO₂) .

Esterification to this compound

The final step involves esterifying 5-nitro-2-furoic acid with ethanol. Sulfuric acid (2–3 mol%) catalyzes the reaction at reflux (78°C) for 6–8 hours, achieving 92–95% conversion. Azeotropic distillation removes water, shifting equilibrium toward ester formation. Post-reaction purification via recrystallization from ethanol/water (1:3 v/v) yields pharmaceutical-grade product (mp 86–88°C) .

Optimization Data :

-

Molar Ratio (Acid:Ethanol) : 1:4 (excess ethanol drives completion)

-

Catalyst Loading : 2.5 mol% H₂SO₄ maximizes rate without side reactions

-

Purity : >99% by HPLC (C18 column, 70:30 methanol/water)

Alternative Synthetic Routes: D-N Reaction and Friedel-Crafts Alkylation

The D-N reaction (desulfoxy-nitrosubstitution) offers a pathway avoiding direct nitration. Treating 2-sulfonated furan derivatives with fuming HNO₃ at 40–50°C replaces the sulfonyl group with nitro, yielding 5-nitro products in 50–60% yields . Meanwhile, Friedel-Crafts alkylation of ethyl 2-furoate with 2-methylpyridyl reagents (ZnCl₂ catalyst, 4–5°C) provides access to analogs but is less relevant for the nitro target.

Analyse Des Réactions Chimiques

Ethyl 5-nitro-2-furoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivative.

Substitution: It can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 5-nitro-2-furoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for multiple functional group transformations, making it a valuable building block in synthetic chemistry.

- Nitration Reactions : The compound can undergo nitration to yield derivatives that are useful in further synthetic pathways. For instance, it can be nitrated to produce 5-nitro derivatives that serve as precursors for biologically active compounds .

- Decarboxylation and Substitution Reactions : The compound is also involved in decarboxylation reactions, where it can be transformed into other furan derivatives through substitution processes. This has been documented in studies focusing on the synthesis of substituted furan compounds .

Pharmacological Applications

Recent research has highlighted the potential pharmacological applications of this compound, particularly as a precursor for drug development.

- sEH Inhibitors : this compound has been explored as a part of the synthesis of soluble epoxide hydrolase (sEH) inhibitors. These inhibitors have therapeutic implications in treating inflammatory disorders, cancer, and neurodegenerative diseases .

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties. This opens avenues for developing new antibiotics based on its structural modifications .

Material Science

In materials science, this compound is investigated for its potential use in creating novel materials with specific properties.

- Polymer Synthesis : The compound is utilized in the synthesis of polymers with enhanced thermal and mechanical properties. Its furan ring structure contributes to the formation of cross-linked networks, which are beneficial in various industrial applications .

- Coatings and Adhesives : this compound is also being studied for its application in coatings and adhesives due to its reactivity and ability to form stable bonds with various substrates .

Table 1: Summary of Research Findings on this compound

Case Study: Synthesis of sEH Inhibitors

A recent study detailed the synthesis of a series of sEH inhibitors starting from this compound. The researchers successfully transformed the compound through several steps involving functional group modifications, leading to compounds with significant inhibitory activity against sEH enzymes. This illustrates the compound's utility in drug discovery processes aimed at treating chronic diseases .

Mécanisme D'action

The mechanism of action of ethyl 5-nitro-2-furoate involves its interaction with molecular targets and pathways in biological systems. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and affect various biochemical pathways .

Comparaison Avec Des Composés Similaires

Methyl 5-Nitro-2-Furoate

Mthis compound (CAS 1874-23-3, C₆H₅NO₅, MW 171.12 g/mol) is the methyl ester analog. Key differences include:

- Synthesis : Produced via continuous flow oxidation of 5-nitro-2-furaldehyde using bleach and a phase-transfer catalyst, achieving a 75% yield . Alternative methods report 84% yield using hydrogenation and palladium catalysts .

- Physical Properties : NMR data (DMSO-d₆) shows distinct peaks at δ 7.78 (d, J = 3.9 Hz) and 7.59 (d, J = 3.9 Hz) for furan protons .

- Applications: Used in studies on DNA minor groove recognition and aquaporin inhibition, where it showed ion-conduction blocking activity in oocyte swelling assays .

- Scalability : Flow chemistry enables large-scale production (211 g/day) with minimal safety risks .

5-Nitro-2-Furoic Acid

5-Nitro-2-furoic acid (5NFA, C₅H₃NO₅, MW 157.08 g/mol) lacks the ester group.

- Reactivity: The free carboxylic acid group enhances polarity, reducing solubility in non-polar solvents compared to its ester analogs.

- Biological Activity : Demonstrated ion-channel blocking effects in aquaporin studies, but with lower potency than methyl or ethyl esters due to reduced membrane permeability .

Ethyl 5-(5-Methyl-2-Pyridyl)-2-Furoate

This derivative (CAS 1187170-14-4, C₁₃H₁₃NO₃, MW 231.25 g/mol) incorporates a pyridyl substituent:

Key Research Findings

Activité Biologique

Ethyl 5-nitro-2-furoate (CHNO) is an organic compound derived from 5-nitro-2-furoic acid, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on existing research.

This compound is characterized by the presence of a nitro group and a furan ring, which contribute to its chemical reactivity and biological properties. The compound can be synthesized through various methods, including esterification of 5-nitro-2-furoic acid with ethanol.

Antimicrobial Activity

Research has indicated that derivatives of 5-nitro-2-furoic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to this compound possess inhibitory effects against various bacterial strains. One notable study demonstrated that certain hydrazones derived from 5-nitro-2-furoic acid exhibited effective activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 2.65 µM against log-phase cultures .

Antiparasitic Activity

This compound and its derivatives have also been evaluated for their antiparasitic effects. A study focusing on semicarbazone derivatives derived from 5-nitro-2-furaldehyde showed promising trypanocidal activity in vitro and in vivo, indicating potential use in treating infections caused by Trypanosoma species . The structure-activity relationship highlighted that lipophilic properties correlate with enhanced biological activity, suggesting that modifications to the compound could optimize its efficacy.

Anti-inflammatory Potential

The compound's anti-inflammatory properties have been explored in various contexts. Inhibitors of soluble epoxide hydrolase (sEH), which include analogs of this compound, have been investigated for their potential in treating inflammatory disorders. These compounds have demonstrated the ability to modulate inflammatory pathways effectively .

Synthesis and Derivatives

This compound can be synthesized through several methods:

- Esterification : Reacting 5-nitro-2-furoic acid with ethanol in the presence of an acid catalyst.

- Reduction Reactions : Modifying the nitro group can yield various derivatives with altered biological activities.

Case Studies

- Antimycobacterial Activity : A study synthesized various hydrazones from 5-nitro-2-furoic acid and evaluated their activity against Mycobacterium tuberculosis. The most active compound showed significant inhibition at low concentrations, indicating potential as a lead compound for further development .

- Antiparasitic Evaluation : In a study on trypanocidal activity, several derivatives were tested for their efficacy against Trypanosoma brucei. Some compounds exhibited high activity correlating with specific structural features, emphasizing the importance of molecular design in drug development .

Q & A

Q. What are the common synthetic routes for Ethyl 5-nitro-2-furoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 5-nitro-2-furoic acid using ethanol under acidic or catalytic conditions. For example, analogous methods for methyl esters involve continuous flow oxidation with catalysts like tetrabutylammonium bromide (TBAB) and purification via silica gel chromatography using ethyl acetate . Reaction parameters such as temperature, solvent choice, and catalyst loading significantly impact yield and purity. Researchers should optimize these variables systematically, referencing protocols for structurally similar nitro-furoate esters .

Q. How should this compound be dissolved for biological assays, and what controls are necessary?

this compound is often dissolved in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 1000× concentration), followed by dilution in isotonic saline or culture media. Critical controls include vehicle-only treatments (e.g., 0.1% DMSO) to isolate solvent effects. Self-controlled experimental designs, where the same biological sample (e.g., oocytes) is tested before and after treatment, enhance data reliability .

Q. What purification techniques are effective for isolating this compound post-synthesis?

Silica gel chromatography using ethyl acetate as an eluent is widely employed. Filtration through a silica plug can achieve >75% purity, as demonstrated in analogous syntheses of methyl esters. Researchers should validate purity via HPLC or NMR and report retention factors (Rf) for reproducibility .

Advanced Research Questions

Q. What experimental designs are recommended for assessing the biological activity of this compound in cellular models?

Quantitative swelling assays using self-controlled biological systems (e.g., Xenopus oocytes) are robust for evaluating ion channel modulation. Pre- and post-treatment measurements under isotonic conditions, combined with dose-response curves (e.g., 1–100 µM), enable mechanistic insights. Ensure replicates (n ≥ 5) and statistical analysis (e.g., paired t-tests) to address variability .

Q. Which spectroscopic or chromatographic methods are most reliable for characterizing this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are gold standards for structural confirmation. Gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., DB-5ms) and NIST reference data can validate purity. Report retention times, fragmentation patterns, and spectral matches to published databases .

Q. How can researchers ensure the reproducibility of this compound synthesis and bioactivity assays?

Adhere to CONSORT-EHEALTH guidelines: document catalyst concentrations, reaction times, and purification steps in detail. For bioassays, publish raw data, code for statistical analysis, and video recordings of experimental workflows. Open-source platforms like GitHub can host protocols for peer validation .

Q. What strategies are employed to investigate the reactivity of the nitro group in this compound under various conditions?

Kinetic studies under controlled pH, temperature, and reducing/oxidizing environments (e.g., hydrogenation with Pd/C) can probe nitro group stability. Spectrophotometric monitoring (e.g., UV-Vis at 300–400 nm) tracks intermediate formation. Computational modeling (DFT) further predicts reaction pathways .

Safety and Compliance

Q. What are the key safety protocols when handling this compound in laboratory settings?

Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Waste containing nitro compounds must be segregated and disposed via certified hazardous waste services. Spill kits with inert adsorbents (e.g., vermiculite) should be readily available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.